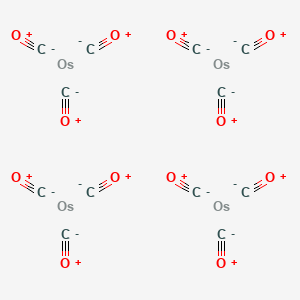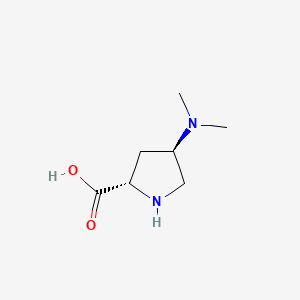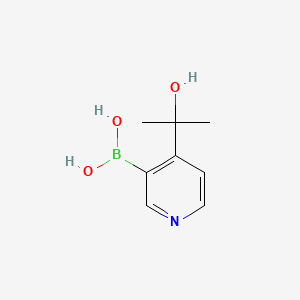
Dodecacarbonyltetra-mu-hydridotetraosmium
Übersicht
Beschreibung
Dodecacarbonyltetra-mu-hydridotetraosmium is an inorganic compound with the chemical formula Os4H4(CO)12. It is a cluster compound consisting of four osmium atoms, twelve carbonyl (CO) groups, and four bridging hydride (H) ligands. This compound is known for its unique structure and properties, making it a subject of interest in various fields of scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dodecacarbonyltetra-mu-hydridotetraosmium can be synthesized through the reaction of osmium carbonyl complexes with hydrogen gas. One common method involves the reduction of osmium carbonyls in the presence of hydrogen gas under controlled conditions. The reaction typically takes place in a solvent such as toluene or hexane, and the temperature and pressure are carefully regulated to ensure the formation of the desired product .
Industrial Production Methods
While the industrial production of this compound is not as widespread as other compounds, it can be produced on a larger scale using similar methods to those employed in laboratory synthesis. The key to successful industrial production lies in optimizing the reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Dodecacarbonyltetra-mu-hydridotetraosmium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state osmium complexes.
Reduction: It can be reduced to form lower oxidation state osmium complexes.
Substitution: The carbonyl ligands can be substituted with other ligands, such as phosphines or amines
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or chlorine, reducing agents such as hydrogen gas or sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield osmium(VI) complexes, while reduction reactions may produce osmium(II) complexes. Substitution reactions can result in a variety of osmium carbonyl derivatives .
Wissenschaftliche Forschungsanwendungen
Dodecacarbonyltetra-mu-hydridotetraosmium has several scientific research applications, including:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and hydroformylation.
Biology: The compound’s unique structure and reactivity make it a valuable tool for studying biological processes involving metal clusters.
Medicine: Research is ongoing to explore its potential use in medical applications, such as targeted drug delivery and imaging.
Industry: It is used in the development of new materials and technologies, particularly in the field of nanotechnology
Wirkmechanismus
The mechanism of action of dodecacarbonyltetra-mu-hydridotetraosmium involves its ability to interact with various molecular targets and pathways. The compound’s unique structure allows it to participate in a range of chemical reactions, including electron transfer and ligand exchange. These interactions can influence the behavior of other molecules and materials, making it a versatile tool in scientific research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to dodecacarbonyltetra-mu-hydridotetraosmium include:
Tridecacarbonyltetraosmium: Os4(CO)13
Decacarbonyldihydridotriosmium: Os3H2(CO)10
Hexadecacarbonylhexarhodium: Rh6(CO)16
Uniqueness
This compound is unique due to its specific combination of osmium atoms, carbonyl groups, and hydride ligands. This unique structure imparts distinct chemical and physical properties, making it particularly valuable in various research applications.
Eigenschaften
IUPAC Name |
carbon monoxide;osmium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/12CO.4Os/c12*1-2;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFWFQNJLCQPGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Os].[Os].[Os].[Os] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12O12Os4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20924592 | |
| Record name | Carbon monooxide--osmium (3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20924592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1097.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12375-04-1 | |
| Record name | Tetraosmium, dodecacarbonyl tetrahydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012375041 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbon monooxide--osmium (3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20924592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodecacarbonyltetra-�µ-hydridotetraosmium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromo-2H-spiro[benzofuran-3,4'-piperidine]](/img/structure/B578162.png)


![2-Iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B578166.png)


![6-Chloroimidazo[1,2-b]pyridazine hydrochloride](/img/structure/B578171.png)
![8-Azabicyclo[3.2.1]octan-3-ylmethanol hydrochloride](/img/structure/B578173.png)


![5[alpha]-Etianic acid methyl ester](/img/structure/B578180.png)


![4-(7-(Bromomethyl)-2-chloropyrido[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B578183.png)
